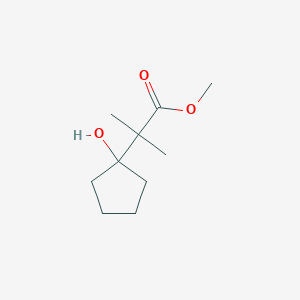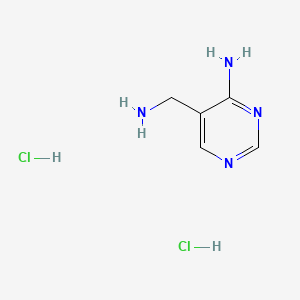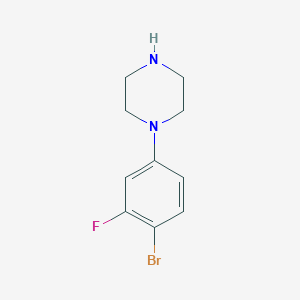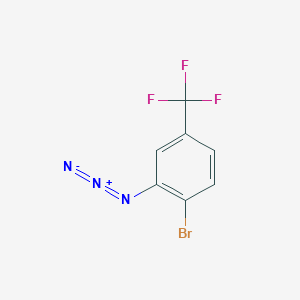
2-Chloro-3-ethyl-6-isopropoxyquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chloro group, an ethyl group, and a propan-2-yloxy group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is chlorinated to introduce the chloro group.
Cyclization: The chlorinated aniline undergoes cyclization with an appropriate aldehyde or ketone to form the quinazolinone core.
Alkylation: The quinazolinone core is then alkylated with ethyl and propan-2-yloxy groups under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups.
Hydrolysis: The propan-2-yloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different functional groups replacing the chloro group.
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Hydrolysis: Products with hydroxyl groups replacing the propan-2-yloxy group.
Applications De Recherche Scientifique
2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-3-ethylquinazolin-4-one: Lacks the propan-2-yloxy group.
3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one: Lacks the chloro group.
2-chloro-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one: Lacks the ethyl group.
Uniqueness
2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one is unique due to the presence of all three substituents (chloro, ethyl, and propan-2-yloxy) on the quinazolinone core
Propriétés
Formule moléculaire |
C13H15ClN2O2 |
|---|---|
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
2-chloro-3-ethyl-6-propan-2-yloxyquinazolin-4-one |
InChI |
InChI=1S/C13H15ClN2O2/c1-4-16-12(17)10-7-9(18-8(2)3)5-6-11(10)15-13(16)14/h5-8H,4H2,1-3H3 |
Clé InChI |
PEFYOGQWAYHWIF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=C(C=CC(=C2)OC(C)C)N=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)



![N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/structure/B13616969.png)



![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)



